

"Methyl 3-bromo-4-(trifluoromethyl)benzoate

CAS number 455941-82-9"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-bromo-4-(trifluoromethyl)benzoate
Cat. No.:	B1589233

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-bromo-4-(trifluoromethyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS No. 455941-82-9) is a strategically important fluorinated building block in modern organic synthesis. Its unique trifunctional architecture—comprising a reactive bromine atom, a bioisosteric trifluoromethyl group, and a versatile methyl ester—renders it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in pharmaceutical research and materials science. Detailed protocols for its synthesis and key cross-coupling reactions are presented to enable its effective utilization in a research and development setting.

Introduction: A Multifunctional Synthetic Building Block

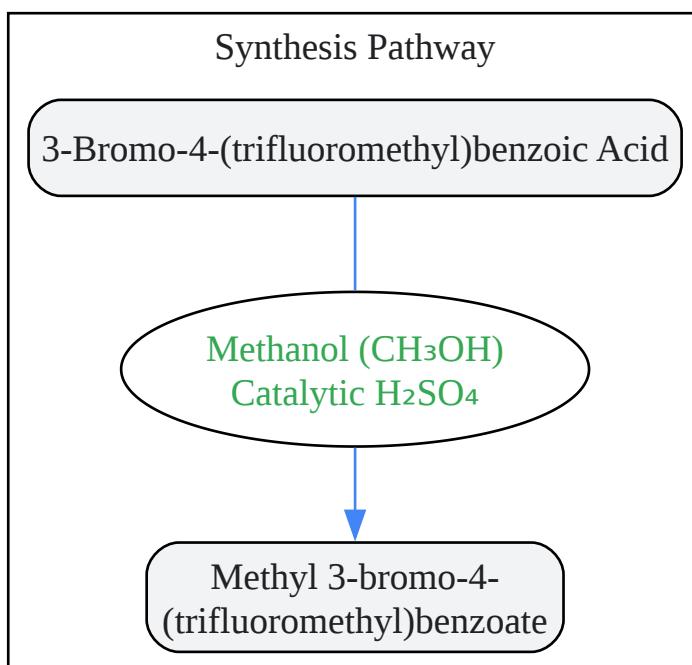
Methyl 3-bromo-4-(trifluoromethyl)benzoate is a substituted aromatic compound whose value is derived from the distinct and complementary roles of its three primary functional

groups. The strategic placement of these groups on the benzene ring creates a versatile scaffold for synthetic chemists.

- The Trifluoromethyl (CF_3) Group: This moiety is one of the most utilized fluorinated groups in medicinal chemistry.^[1] Its presence can significantly enhance the metabolic stability of a parent molecule by blocking sites of oxidative metabolism. Furthermore, its high electronegativity and lipophilicity (Hansch π value of +0.88) can improve a drug candidate's membrane permeability, binding affinity to target proteins, and overall pharmacokinetic profile.^[1]
- The Bromo (Br) Group: The bromine atom serves as a highly effective handle for a wide range of transition-metal-catalyzed cross-coupling reactions. It is an excellent leaving group, particularly in palladium-catalyzed processes, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.^[2] This allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.^[2]
- The Methyl Ester ($-\text{COOCH}_3$) Group: This functional group provides a site for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used as a handle for conjugation. The ester itself can also serve as a key interacting group in molecular recognition processes.

This combination of features makes **Methyl 3-bromo-4-(trifluoromethyl)benzoate** a critical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced functional materials.^{[3][4]}

Physicochemical & Spectroscopic Data


The fundamental properties of **Methyl 3-bromo-4-(trifluoromethyl)benzoate** are summarized below. It is important to note that physical form can vary based on purity.

Property	Value	Source(s)
CAS Number	455941-82-9	[5][6]
Molecular Formula	C ₉ H ₆ BrF ₃ O ₂	[6]
Molecular Weight	283.04 g/mol	[6]
Appearance	Clear, almost colorless liquid or White to yellow solid	[5][7]
Storage Temperature	2-8°C or Room Temperature	[5][7]

Spectroscopic Characterization: Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are essential for confirming the identity and purity of the compound and are available through various chemical suppliers and databases.[8]

Synthesis and Purification

The most common and direct route to **Methyl 3-bromo-4-(trifluoromethyl)benzoate** is the esterification of its corresponding carboxylic acid precursor, 3-bromo-4-(trifluoromethyl)benzoic acid (CAS No. 581813-17-4).[7][9] The Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a robust and scalable method.

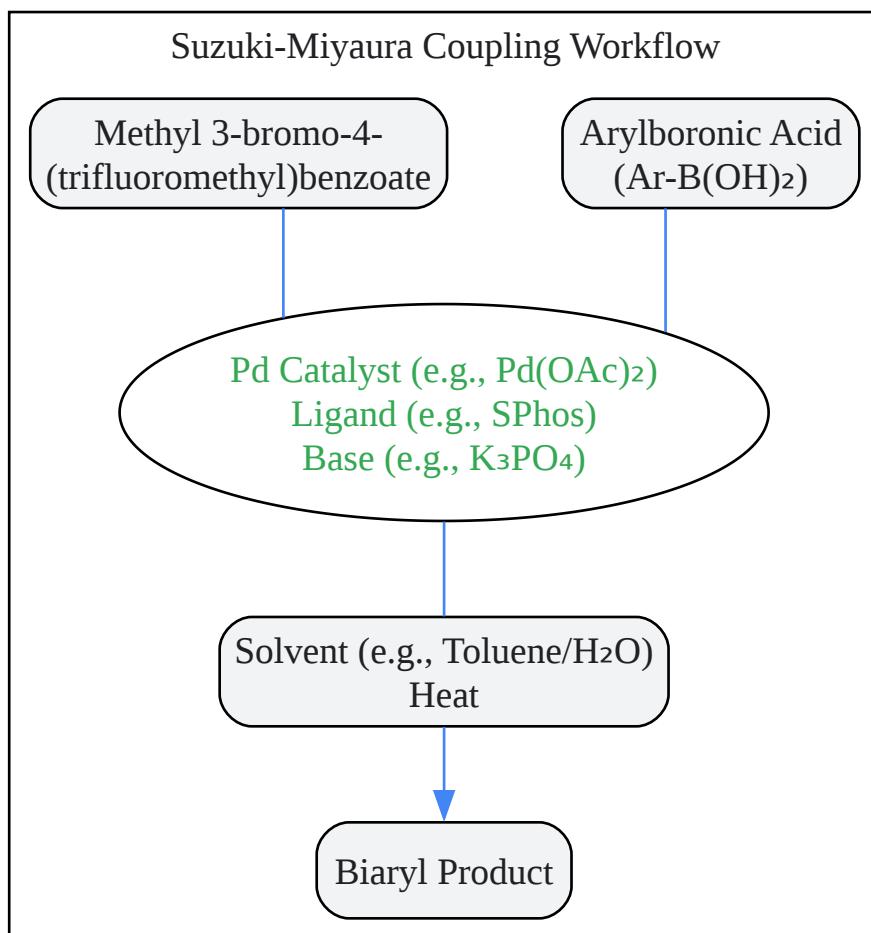
[Click to download full resolution via product page](#)

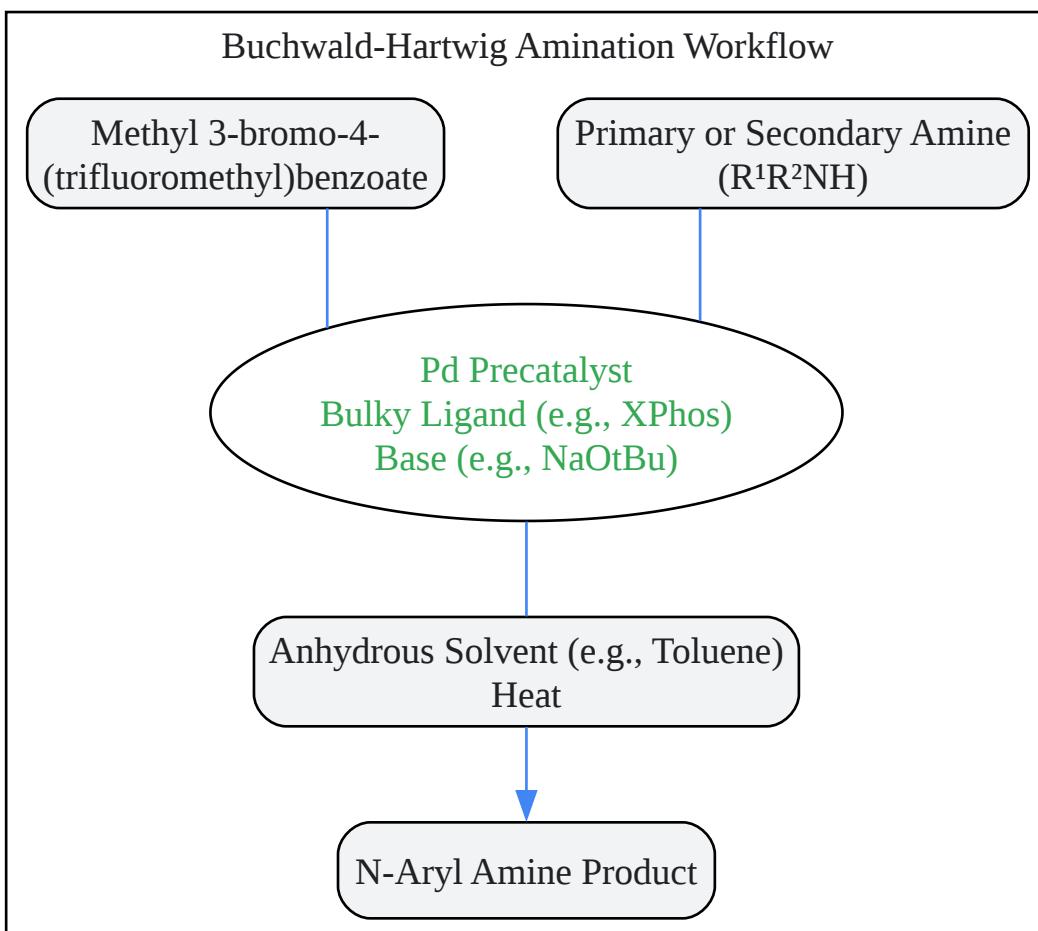
Figure 1: Synthesis of the title compound via Fischer esterification.

Protocol 1: Fischer Esterification

This protocol describes a typical lab-scale synthesis.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-(trifluoromethyl)benzoic acid (1.0 eq).
- Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the reagent and solvent.
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (approx. 0.1-0.2 eq).^[10]
- Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ester.


Key Reactions and Synthetic Utility


The synthetic power of **Methyl 3-bromo-4-(trifluoromethyl)benzoate** lies in the selective transformation of its aryl bromide moiety. Palladium-catalyzed cross-coupling reactions are paramount in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).[11][12] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[12][13] It allows for the construction of biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[13]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[11]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3-bromo-4-(trifluoromethoxy)benzoate [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS#: 455941-82-9 [amp.chemicalbook.com]
- 6. Methyl 3-bromo-4-(trifluoromethyl)benzoate by USBiological, Cat. No. 455169-1G | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 7. 3-Bromo-4-(trifluoromethyl)benzoic acid | 581813-17-4 [sigmaaldrich.com]
- 8. Methyl 3-bromo-4-(trifluoromethyl)benzoate(455941-82-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Bromo-4-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. ["Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS number 455941-82-9"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589233#methyl-3-bromo-4-trifluoromethyl-benzoate-cas-number-455941-82-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com